2-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol hydrochloride
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Overview
Description
2-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol hydrochloride is a heterocyclic compound with a unique structure that combines pyrazole and oxazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with an appropriate oxazinone precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol hydrochloride
- 2-amino-2-{2-bromo-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-yl}ethan-1-ol
Uniqueness
2-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol hydrochloride is unique due to its specific combination of pyrazole and oxazine rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H10ClN3O2 |
---|---|
Molecular Weight |
191.61 g/mol |
IUPAC Name |
2-amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH/c7-5-1-6-9(8-5)2-4(10)3-11-6;/h1,4,10H,2-3H2,(H2,7,8);1H |
InChI Key |
NZAMVKLPFYJELA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=CC(=NN21)N)O.Cl |
Origin of Product |
United States |
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